molecular formula C18H18O B185863 1-(9H-fluoren-9-yl)-2,2-dimethylpropan-1-one CAS No. 134886-88-7

1-(9H-fluoren-9-yl)-2,2-dimethylpropan-1-one

Cat. No.: B185863
CAS No.: 134886-88-7
M. Wt: 250.3 g/mol
InChI Key: NAUVQRYTDICSRY-UHFFFAOYSA-N
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Description

1-(9H-fluoren-9-yl)-2,2-dimethylpropan-1-one is a fluorene-derived ketone characterized by a fluorenyl group attached to a branched aliphatic ketone moiety (2,2-dimethylpropan-1-one). Fluorene derivatives are widely studied for their optical properties, luminescent efficiency, and applications in materials science and pharmaceuticals . The dimethyl substitution at the β-position of the ketone introduces steric hindrance, which can influence reactivity, crystallinity, and electronic properties compared to analogous compounds .

Properties

IUPAC Name

1-(9H-fluoren-9-yl)-2,2-dimethylpropan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18O/c1-18(2,3)17(19)16-14-10-6-4-8-12(14)13-9-5-7-11-15(13)16/h4-11,16H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAUVQRYTDICSRY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)C1C2=CC=CC=C2C3=CC=CC=C13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50392669
Record name 1-(9H-fluoren-9-yl)-2,2-dimethylpropan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50392669
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

134886-88-7
Record name 1-(9H-fluoren-9-yl)-2,2-dimethylpropan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50392669
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Mechanism and Conditions

Trifluoromethanesulfonic acid (TfOH) serves as a highly effective catalyst due to its strong Brønsted acidity, which facilitates carbocation formation. In a typical procedure, a chalcone precursor undergoes cyclization in nitromethane at 80°C, yielding the target compound. The reaction proceeds via:

  • Protonation of the carbonyl oxygen, generating a resonance-stabilized carbocation.

  • Electrophilic attack by the carbocation on the aromatic ring, forming the fused fluorene system.

  • Deprotonation to restore aromaticity and yield the ketone product.

Optimization and Yield

Key parameters influencing the reaction include:

ParameterOptimal ConditionImpact on Yield
Catalyst (TfOH)10 mol%Maximizes carbocation stability
SolventNitromethaneEnhances polar transition state
Temperature80°CBalances kinetics and side reactions
Reaction Time3–6 hoursEnsures complete cyclization

Oxidation-Based Synthesis

An alternative route involves oxidizing fluorene derivatives to introduce the ketone group. This method is advantageous for scalability and utilizes readily available starting materials.

Step 1: Air Oxidation of Fluorene

Fluorene is oxidized to 9-fluorenone using atmospheric oxygen in the presence of potassium hydroxide (KOH) and tetrahydrofuran (THF):
Fluorene+O2KOH, THF9-Fluorenone+H2O\text{Fluorene} + \text{O}_2 \xrightarrow{\text{KOH, THF}} \text{9-Fluorenone} + \text{H}_2\text{O}
This step achieves near-quantitative conversion under mild conditions (60–90°C, 15–20 hours).

Step 2: Ketone Functionalization

9-Fluorenone undergoes nucleophilic acyl substitution with a dimethylpropanoyl group. For example, treatment with 2,2-dimethylpropanoyl chloride in the presence of Lewis acids like AlCl₃ facilitates electrophilic aromatic substitution:
9-Fluorenone+(CH3)3CCOClAlCl3This compound\text{9-Fluorenone} + (\text{CH}_3)_3\text{CCOCl} \xrightarrow{\text{AlCl}_3} \text{this compound}

Comparative Analysis of Oxidation Methods

MethodCatalystSolventTemperatureYield (%)
Air OxidationKOHTHF80°C>95
Acyl SubstitutionAlCl₃Dichloromethane25°C70–80

The oxidation route offers high purity but requires stringent control over stoichiometry to minimize polyacylation byproducts.

Emerging Methodologies and Innovations

Recent advances explore hybrid approaches combining Friedel-Crafts and transition metal catalysis. For instance, palladium-mediated carboamination has been employed to construct quaternary carbon centers in fluorene derivatives, though applicability to this compound remains experimental .

Chemical Reactions Analysis

1-(9H-fluoren-9-yl)-2,2-dimethylpropan-1-one undergoes various chemical reactions, including:

Common reagents used in these reactions include KOH, THF, and various halogenating agents. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

Comparison with Similar Compounds

Key Observations :

  • The dimethyl substitution in the target compound reduces π-conjugation compared to aryl-substituted analogs (e.g., diphenylpropanone derivatives) but enhances steric stability .
  • Nitro- and acetyl-substituted derivatives exhibit distinct electronic properties, making them suitable for optoelectronic or catalytic applications .

Reactivity Differences :

  • The dimethyl group in the target compound may slow down electrophilic substitution reactions due to steric hindrance, whereas aryl-substituted analogs undergo faster functionalization .

Crystallographic and Stability Data

  • Crystal Packing : The target compound’s dimethyl groups may lead to less dense crystal packing compared to planar aryl-substituted derivatives, as seen in 3-(9H-fluoren-9-yl)-1,3-diphenylpropan-1-one (space group P2₁/c, Z = 4) .
  • Thermal Stability : Branched aliphatic ketones generally exhibit higher thermal stability than aryl-substituted analogs due to reduced π-π stacking interactions .

Biological Activity

1-(9H-fluoren-9-yl)-2,2-dimethylpropan-1-one, commonly referred to as a fluorenone derivative, is an organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the compound's biological activity, mechanisms of action, and potential therapeutic applications, supported by relevant data tables and case studies.

Chemical Structure and Properties

The compound's structure consists of a fluorenyl moiety attached to a dimethylpropanone group. This unique configuration contributes to its lipophilicity and ability to interact with various biological targets.

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The presence of electron-withdrawing groups enhances its reactivity towards biological targets, which is crucial for its therapeutic potential.

Antimicrobial Activity

Research indicates that fluorenone derivatives exhibit significant antimicrobial properties. For example, compounds derived from 9-fluorenone have shown effectiveness against various bacterial strains, including:

Bacterial Strain Activity Reference
Staphylococcus aureusAntifungal activity
Escherichia coliInhibition comparable to streptomycin
Chlamydia trachomatisImpaired growth without affecting host cells

These findings highlight the compound's potential as a lead in developing new antimicrobial agents.

Anticancer Potential

Preliminary studies suggest that this compound may inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest. Notably:

  • Cytotoxicity : The compound has demonstrated cytotoxic effects on various cancer cell lines, indicating its potential as an anticancer agent.
  • Topoisomerase Inhibition : Some derivatives have been identified as type I topoisomerase inhibitors, which are crucial in cancer therapy .

Case Studies

Several studies have explored the biological activity of fluorenone derivatives:

  • Antimicrobial Efficacy : A study investigated the antimicrobial potency of new O-Aryl-Carbamoyl-Oxymino-Fluorene derivatives against planktonic microorganisms. The results indicated enhanced activity when combined with magnetic nanoparticles .
  • Anticancer Activity : Research on 2,7-diamidofluorenones revealed promising antiproliferative effects against cancer cells, suggesting the fluorenone scaffold could serve as a pharmacophore for designing new anticancer drugs .
  • Mechanistic Studies : Investigations into the mechanism of action revealed that certain fluorenone derivatives can disrupt bacterial toxin trafficking pathways, enhancing their potential as anti-infective agents .

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